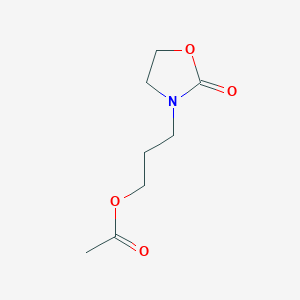

3-(3-Hydroxypropyl)-2-oxazolidinone Acetate

Vue d'ensemble

Description

Acide sulfosalicylique: est un composé organique de formule chimique C₇H₆O₆S. C'est un dérivé de l'acide salicylique, où un groupe acide sulfonique est attaché au cycle benzénique. Ce composé est largement utilisé dans diverses applications chimiques et biologiques, en particulier dans la détection des protéines dans l'urine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: L'acide sulfosalicylique est généralement synthétisé par la sulfonation de l'acide salicylique. La réaction implique le traitement de l'acide salicylique avec du trioxyde de soufre (SO₃) dans du dioxyde de soufre liquide (SO₂) à des températures allant de -20°C à 0°C. Le mélange réactionnel est ensuite évaporé à des températures allant de -10°C à +10°C pour obtenir l'acide sulfosalicylique .

Méthodes de production industrielle: Dans les milieux industriels, la préparation de l'acide sulfosalicylique suit une voie similaire mais à plus grande échelle. Les conditions de réaction sont soigneusement contrôlées pour assurer un rendement et une pureté élevés. L'utilisation de SO₂ liquide comme solvant permet d'obtenir un processus de sulfonation plus efficace .

Analyse Des Réactions Chimiques

Types de réactions: L'acide sulfosalicylique subit diverses réactions chimiques, notamment :

Réactions de précipitation: Il est couramment utilisé pour précipiter les protéines des solutions, en particulier dans les tests d'urine.

Réactions de complexation: L'acide sulfosalicylique peut former des complexes avec des ions métalliques, tels que le fer (Fe³⁺), qui sont utilisés dans les déterminations photométriques.

Réactifs et conditions courants :

Précipitation: Le réactif utilisé est généralement une solution à 3 % d'acide sulfosalicylique dans l'eau.

Complexation: La réaction avec les ions métalliques est généralement effectuée en milieu acide (pH 1,8 - 2,5) pour former des complexes colorés.

Principaux produits formés :

Précipitation: Le produit principal est la protéine précipitée.

Complexation: Le produit principal est le complexe métal-acide sulfosalicylique, tel que le complexe Fe³⁺-acide sulfosalicylique.

Applications de la recherche scientifique

Chimie: L'acide sulfosalicylique est utilisé comme réactif dans diverses techniques analytiques, notamment la détection des protéines et la détermination des ions métalliques dans les solutions .

Biologie: En recherche biologique, l'acide sulfosalicylique est utilisé pour précipiter les protéines des échantillons biologiques, ce qui permet d'analyser la teneur et la composition en protéines .

Médecine: L'acide sulfosalicylique est utilisé dans les laboratoires cliniques pour détecter la protéinurie, un indicateur de maladie rénale .

Industrie: Dans les applications industrielles, l'acide sulfosalicylique est utilisé dans la préparation de solvants eutectiques profonds, qui sont des alternatives écologiques aux solvants traditionnels .

Mécanisme d'action

L'acide sulfosalicylique exerce ses effets principalement par sa capacité à précipiter les protéines. Le groupe acide sulfonique interagit avec les molécules de protéines, ce qui les amène à s'agréger et à précipiter hors de la solution. Cette propriété est utilisée dans les tests d'urine pour détecter la présence de protéines, ce qui est indicatif de diverses conditions médicales .

Applications De Recherche Scientifique

Antibacterial Applications

Oxazolidinones as Antibacterial Agents

Oxazolidinones, including derivatives like 3-(3-Hydroxypropyl)-2-oxazolidinone acetate, have been recognized for their potent antibacterial properties. They are particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. The mechanism of action typically involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which disrupts the translation process .

Case Study: Development of Oxazolidinone Derivatives

A study explored a series of oxazolidinone compounds designed to enhance their antibacterial efficacy against resistant strains. The research highlighted the structural modifications that improved their activity against various pathogens, demonstrating the potential for this compound to be optimized further for therapeutic use .

Inhibitors of Norovirus Protease

Targeting Norovirus

Recent investigations have identified oxazolidinone derivatives as promising inhibitors of norovirus 3CL protease, a critical enzyme in the viral replication cycle. The design of these inhibitors incorporates the oxazolidinone ring to optimize binding interactions with the protease, showcasing potential therapeutic avenues for treating norovirus infections .

Research Findings

In vitro studies demonstrated that specific oxazolidinone derivatives exhibited low micromolar inhibitory concentrations against norovirus protease, indicating their potential as antiviral agents. The structure-activity relationship (SAR) studies provided insights into how modifications can enhance efficacy and selectivity .

Material Science Applications

Polymeric Materials

Oxazolidinone compounds have also been investigated for their applications in polymer chemistry. The unique chemical structure allows for the synthesis of polymers with desirable properties such as increased thermal stability and mechanical strength. These materials can be utilized in various industrial applications, including coatings and adhesives.

Table: Properties of Oxazolidinone-Based Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate to High |

| Biodegradability | Variable |

| Application Areas | Coatings, Adhesives |

Asymmetric Catalysis

Chiral Ligands in Catalysis

Compounds containing oxazolidinone rings are increasingly being used as chiral ligands in asymmetric catalysis. Their ability to facilitate enantioselective reactions has made them valuable in synthesizing pharmaceuticals and fine chemicals .

Research Insights

Studies have demonstrated that oxazolidinone-based ligands can significantly enhance reaction yields and selectivity in various catalytic processes, highlighting their versatility and importance in synthetic organic chemistry .

Mécanisme D'action

Sulfosalicylic acid exerts its effects primarily through its ability to precipitate proteins. The sulfonic acid group interacts with the protein molecules, causing them to aggregate and precipitate out of solution. This property is utilized in urine tests to detect the presence of proteins, which is indicative of various medical conditions .

Comparaison Avec Des Composés Similaires

Composés similaires :

Acide salicylique: Le composé parent de l'acide sulfosalicylique, utilisé dans diverses applications pharmaceutiques et cosmétiques.

Acide trichloroacétique: Un autre composé utilisé pour la précipitation des protéines, mais avec des propriétés chimiques et des applications différentes.

Unicité: L'acide sulfosalicylique est unique en sa capacité à former des complexes stables avec les ions métalliques et son efficacité dans la précipitation des protéines. Son utilisation dans les solvants eutectiques profonds met également en évidence sa polyvalence et ses avantages environnementaux .

Conclusion

L'acide sulfosalicylique est un composé polyvalent ayant des applications importantes en chimie, en biologie, en médecine et dans l'industrie. Ses propriétés uniques, telles que la précipitation des protéines et la complexation des métaux, en font un réactif précieux dans divers procédés scientifiques et industriels.

Activité Biologique

3-(3-Hydroxypropyl)-2-oxazolidinone acetate (CAS No. 87010-30-8) is a compound belonging to the oxazolidinone class, which has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound can be achieved through a two-step process involving the reaction of dimethylenecyclourethane with sodium hydride in N,N-dimethylformamide, followed by the introduction of 3-bromopropyl acetate under heating conditions. This method yields a product with a molecular formula of CHNO and a molecular weight of 187.19 g/mol .

Biological Activity Overview

The biological activity of this compound is largely attributed to the oxazolidinone core structure, which is known for various pharmacological effects:

- Antimicrobial Activity : Oxazolidinones, including derivatives of this compound, have been shown to possess significant antibacterial properties. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, making them effective against Gram-positive bacteria .

- Anticancer Potential : Recent studies indicate that oxazolidinone derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have been reported to inhibit cell proliferation in human tumor cell lines such as MCF-7 and HeLa, with mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

The mechanism of action for this compound involves interaction with various molecular targets:

- Protein Synthesis Inhibition : By binding to the ribosomal subunit, it disrupts the translation process in bacteria.

- Induction of Apoptosis : In cancer cells, it may activate caspase pathways leading to programmed cell death .

- Enzyme Inhibition : The oxazolidinone framework has been linked to the inhibition of enzymes such as factor Xa and aldose reductase, which are involved in critical biological processes .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits factor Xa and aldose reductase |

Case Study: Anticancer Activity

A study evaluating various oxazolidinone derivatives demonstrated that specific compounds could significantly reduce cell viability in MCF-7 breast cancer cells. The IC values were found to be around 17.66 µM for MCF-7 cells, indicating potent anticancer activity. The study also highlighted that treatment led to G1 phase arrest and increased levels of ROS, suggesting a clear apoptotic pathway activation .

Propriétés

IUPAC Name |

3-(2-oxo-1,3-oxazolidin-3-yl)propyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-7(10)12-5-2-3-9-4-6-13-8(9)11/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJSMGMTPGFFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCN1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455767 | |

| Record name | 3-(2-Oxo-1,3-oxazolidin-3-yl)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87010-30-8 | |

| Record name | 3-(2-Oxo-1,3-oxazolidin-3-yl)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.